molecular formula C8H13F2NO2 B1652384 Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate CAS No. 1432678-05-1

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

Cat. No.: B1652384
CAS No.: 1432678-05-1
M. Wt: 193.19
InChI Key: SMMNZNZCVCPDRQ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a 2,2-difluoroethyl group at the nitrogen atom and a methyl acetate moiety at the 3-position. Azetidines are valued in medicinal and agrochemical research for their conformational rigidity, which enhances target binding specificity.

Properties

IUPAC Name

methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-13-8(12)2-6-3-11(4-6)5-7(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMNZNZCVCPDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186257
Record name 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-05-1
Record name 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, 1-(2,2-difluoroethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula, C₈H₁₃F₂NO₂, corresponds to a molecular weight of 193.19 g/mol. Its SMILES notation (O=C(OC)CC1CN(CC(F)F)C1) reveals a methyl ester linked to an azetidine ring via an acetic acid backbone, with a 2,2-difluoroethyl group attached to the nitrogen. Computational data indicate a topological polar surface area (TPSA) of 29.54 Ų and a logP value of 0.7464, suggesting moderate hydrophobicity.

Synthetic Routes and Methodologies

Nucleophilic Alkylation of Azetidine Precursors

A common approach involves alkylating azetidine derivatives with 2,2-difluoroethyl electrophiles.

Mesylation-Alkylation Sequence

In a patent by WO2000063168A1, azetidine-3-yl acetate intermediates undergo mesylation followed by nucleophilic displacement with 2,2-difluoroethylamine. Key steps include:

  • Mesylation : Treating azetidin-3-yl acetate with methanesulfonyl chloride (MsCl) in methylene chloride and triethylamine to form the mesylate.
  • Alkylation : Reacting the mesylate with 2,2-difluoroethylamine in tetrahydrofuran (THF) at 55–60°C for 12 hours.
  • Workup : Extraction with methylene chloride, drying over magnesium sulfate, and solvent evaporation yield the crude product, which is purified via silica gel chromatography.

Yield : 58–64% after optimization.

Direct Alkylation with 2,2-Difluoroethyl Halides

CN108840812A describes a one-pot alkylation using 2,2-difluoroethyl bromide and azetidine-3-yl acetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 80°C for 8 hours, achieving a 72% yield after aqueous workup and distillation.

Ring-Closing Strategies

Cyclization of β-Amino Alcohols

EP0018594A2 reports a method where β-amino alcohols cyclize to form azetidine rings under acidic conditions. For example:

  • Substrate Preparation : Treating 3-amino-1-(2,2-difluoroethoxy)propan-2-ol with hydrochloric acid induces intramolecular cyclization.
  • Esterification : The resulting azetidine is acetylated using methyl chloroacetate and triethylamine, yielding the target compound.

Yield : 65–70% after column chromatography.

Hydrolysis of Silyl-Protected Intermediates

WO2000063168A1 details the use of silyl protecting groups to enhance regioselectivity:

  • Silylation : Azetidine-3-yl acetate is protected with tert-butyldimethylsilyl (TBS) chloride.
  • Alkylation : The TBS-protected intermediate reacts with 2,2-difluoroethyl triflate.
  • Deprotection : Hydrolysis with aqueous HCl removes the TBS group, followed by neutralization with NaOH.

Yield : 68% after extraction and crystallization.

Optimization and Comparative Analysis

Catalytic Systems

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Triethylamine THF 55–60 12 58–64
K₂CO₃ DMF 80 8 72
HCl (aqueous) H₂O/THF 25 2 65–70

Triethylamine in THF provides moderate yields but requires prolonged reaction times. In contrast, K₂CO₃ in DMF enhances reaction efficiency at higher temperatures.

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve solubility of ionic intermediates.
  • Methylene chloride facilitates phase separation during workup but poses environmental concerns.

Mechanistic Insights

Alkylation Pathways

The 2,2-difluoroethyl group’s electron-withdrawing nature reduces nucleophilicity at the nitrogen, necessitating activated leaving groups (e.g., mesylates) or strong bases (e.g., K₂CO₃). Quantum mechanical calculations suggest that transition states favor SN2 mechanisms due to steric hindrance in the azetidine ring.

Side Reactions

Competitive elimination reactions may occur under strongly basic conditions, forming undesired alkenes. Patent CN108840812A mitigates this by using mild bases (e.g., NaHCO₃) and low temperatures.

Industrial-Scale Considerations

Cost-Effective Starting Materials

Sourcing 2,2-difluoroethylamine remains a bottleneck due to its limited commercial availability. WO2000063168A1 proposes in situ generation via Hofmann degradation of 2,2-difluoroethylurea.

Green Chemistry Metrics

  • Atom Economy : 84% for the mesylation-alkylation route.
  • E-factor : 6.2 kg waste/kg product, driven by solvent use in extractions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacokinetic properties.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductBiological ImpactSource
Ester hydrolysisAqueous HCl or NaOH, reflux2-[1-(2,2-Difluoroethyl)azetidin-3-yl]acetic acid>500-fold loss of MAGL inhibitory activity
Amide formationAmmonia or primary aminesCorresponding amide derivativesComplete loss of activity (e.g., compound 28 )
  • Mechanism : Hydrolysis proceeds via nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon.

  • Impact : Retention of the ester group is essential for maintaining biological activity, as seen in MAGL inhibition studies .

Ring-Opening Reactions of the Azetidine Ring

The strained four-membered azetidine ring undergoes ring-opening reactions under acidic or nucleophilic conditions.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductObservationsSource
Acidic ring-openingHCl in polar solventsLinear amine hydrochloride saltEnhanced solubility for biological assays
Nucleophilic attackThiols, aminesFunctionalized open-chain aminesUsed to synthesize derivatives with modified activity
  • Mechanism : Protonation of the ring nitrogen increases ring strain, facilitating nucleophilic attack at the β-carbon.

  • Example : Reaction with thiols yields sulfanyl derivatives, as demonstrated in analogous azetidine systems.

Modification of the Difluoroethyl Group

The 2,2-difluoroethyl substituent influences electronic properties but exhibits limited direct reactivity due to the stability of C–F bonds.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductOutcomeSource
EliminationStrong bases (e.g., LDA)Alkenes (rare)Not observed under standard conditions
Fluorine substitutionGrignard reagentsAlkyl derivativesLimited practicality due to inert C–F bonds
  • Electronic Effects : The difluoroethyl group’s electron-withdrawing nature enhances the azetidine ring’s susceptibility to nucleophilic attack .

Oxidation and Reduction Reactions

The ester and azetidine functionalities participate in redox reactions under controlled conditions.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductNotesSource
Ester reductionLiAlH₄ in dry ether2-[1-(2,2-Difluoroethyl)azetidin-3-yl]ethanolRequires anhydrous conditions
Azetidine oxidationmCPBA or H₂O₂Azetidine N-oxideRare due to tertiary amine stability
  • Reduction Example : Lithium aluminum hydride reduces the ester to a primary alcohol, though this modification abolishes MAGL inhibitory activity .

Key Derivatives and Activities:

Derivative StructureSynthetic RouteBiological ActivityPotency (pIC₅₀)Source
Propyl ester analogAlkylation of esterMAGL inhibition8.50 ± 0.10
Hydroxypropyl ester analogEpoxide ring-openingMAGL inhibitionComparable to parent compound
Trifluoroethyl ester analogNucleophilic substitutionReduced MAGL activity7.24 ± 0.07
  • Structure–Activity Relationship (SAR) :

    • Elongating the ester alkyl chain (e.g., propyl or butyl) enhances MAGL inhibition .

    • Branched esters (e.g., isopropyl) reduce potency due to steric hindrance .

Mechanistic Insights from Research

  • MAGL Inhibition : The ester carbonyl interacts with the catalytic serine residue (Ser122) via hydrogen bonding, while the azetidine ring’s conformation optimizes binding pocket occupancy .

  • Metabolic Stability : Difluoroethyl substitution reduces metabolic clearance (Clₙₜ = 19 μL/min/mg) compared to non-fluorinated analogs .

Scientific Research Applications

Drug Development

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate has been explored as a potential drug candidate due to its structural features that may confer biological activity. The compound is particularly relevant in the context of developing therapeutics targeting various diseases.

  • Case Study : Research has indicated that derivatives of azetidine compounds can exhibit significant activity against certain cancer cell lines and may also possess anti-inflammatory properties. For instance, compounds similar to this compound have shown promise in preclinical trials for their ability to inhibit tumor growth in xenograft models .

H3 Receptor Antagonism

The compound's potential as an H3 receptor antagonist has been documented, which could be beneficial in treating conditions such as obesity and cognitive disorders. H3 receptors are known to play a role in neurotransmitter release, and antagonists can enhance cognitive functions.

  • Research Findings : A study involving the administration of azetidine derivatives demonstrated improved cognitive performance in animal models, suggesting that this compound could have similar effects .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups allow chemists to modify it further to create derivatives with enhanced biological activities.

CompoundModificationPotential Activity
Compound AAddition of hydroxyl groupIncreased solubility and bioavailability
Compound BSubstitution with larger alkyl groupsEnhanced receptor binding affinity

Mechanistic Studies

The compound can be utilized in mechanistic studies to understand the interactions between azetidine derivatives and biological targets. This includes exploring binding affinities and the resultant pharmacological effects.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate C₈H₁₃F₂NO₂ ~193.19 Azetidine ring, 2,2-difluoroethyl, methyl ester Enhanced metabolic stability due to fluorine; ester improves solubility
Methyl 2-[1-(2,2-difluoroethyl)piperidin-4-yl]acetate C₁₀H₁₇F₂NO₂ 229.25 Piperidine ring (6-membered) Larger ring reduces strain; lower reactivity compared to azetidine analog
Methyl 2-(azetidin-3-yl)acetate hydrochloride C₆H₁₂ClNO₂ 181.62 Azetidine ring, hydrochloride salt Salt form increases water solubility; lacks fluorinated substituents
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 197.21 Aromatic fluorine, benzylamino group Aromatic fluorination alters electronic properties; reduced steric hindrance
2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol C₁₀H₁₃F₂NO₂ 217.21 Phenolic hydroxyl, difluoroethylamino Polar hydroxyl group increases acidity; potential for hydrogen bonding

Key Structural Differences and Implications

Ring Size :

  • The azetidine ring in the target compound imposes greater conformational strain compared to piperidine derivatives (e.g., Methyl 2-[1-(2,2-difluoroethyl)piperidin-4-yl]acetate). This strain can enhance reactivity in ring-opening reactions or binding interactions .
  • Piperidine analogs exhibit higher molecular weight and reduced electrophilicity due to the larger, more flexible six-membered ring .

Fluorination Patterns: The 2,2-difluoroethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like Methyl 2-(azetidin-3-yl)acetate hydrochloride. Fluorine’s inductive effects also reduce basicity of the azetidine nitrogen . Aromatic fluorination (e.g., Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate) alters electronic distribution but lacks the aliphatic fluorine’s steric effects .

Functional Groups: The methyl ester in the target compound improves lipophilicity, facilitating membrane permeability, whereas the hydrochloride salt form of Methyl 2-(azetidin-3-yl)acetate enhances aqueous solubility . Phenolic derivatives (e.g., 2-{[(2,2-difluoroethyl)amino]methyl}-6-methoxyphenol) exhibit higher polarity and acidity, limiting blood-brain barrier penetration compared to esters .

Biological Activity

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a synthetic compound with the molecular formula C8H13F2NO2C_8H_{13}F_2NO_2 and a molecular weight of 193.19 g/mol. Its unique structure includes a difluoroethyl group attached to an azetidine ring, which contributes to its potential biological activities. This compound is primarily investigated for its medicinal properties and applications in drug development.

Molecular Structure

  • IUPAC Name: Methyl 2-(1-(2,2-difluoroethyl)azetidin-3-yl)acetate
  • CAS Number: 1432678-05-1
  • Molecular Weight: 193.19 g/mol
  • Purity: Typically around 97% in commercial samples

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Reduction can yield alcohols or amines using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can replace the difluoroethyl group with other nucleophiles under suitable conditions.

The biological activity of this compound is thought to be linked to its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, which may modulate their activity. The azetidine ring contributes structural rigidity that can influence the compound's pharmacological properties.

Pharmacological Studies

Research has indicated that this compound may exhibit significant biological activities, particularly in the context of cancer research. It has been studied for its potential role in inhibiting the mitotic checkpoint, which is crucial for proper chromosome segregation during cell division. This inhibition can lead to antiproliferative effects in cancer cells.

Case Studies

  • In Vitro Studies:
    • In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines by disrupting normal mitotic processes.
  • In Vivo Studies:
    • Animal models have shown promising results where treatment with this compound resulted in reduced tumor growth rates, suggesting its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl 2-[1-(2,2-dichloroethyl)azetidin-3-yl]acetateStructureModerate inhibition of cell proliferation
Methyl 2-[1-(2,2-dibromoethyl)azetidin-3-yl]acetateStructureLow cytotoxicity in cancer models
Methyl 2-[1-(2,2-difluoropropyl)azetidin-3-yl]acetateStructureSimilar activity profile as difluoro compound

The difluoro group in this compound appears to enhance its biological activity compared to other halogenated derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, and what challenges arise during fluorination?

  • Methodology : The synthesis typically involves two key steps: (1) azetidine ring functionalization and (2) fluorination.

  • Azetidine functionalization : Use tert-butyl azetidine-3-carboxylate derivatives (e.g., tert-butyl 2-(azetidin-1-yl)acetate) as precursors for regioselective substitution .
  • Fluorination : Introduce the 2,2-difluoroethyl group via nucleophilic substitution or radical fluorination. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-fluorination). Use anhydrous conditions and catalysts like Selectfluor® to improve efficiency .
    • Validation : Monitor reaction progress via 19F^{19}\text{F} NMR to track fluorine incorporation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Techniques :

  • NMR : 1H^{1}\text{H} NMR for azetidine ring protons (δ 3.2–3.8 ppm) and methyl ester (δ 3.6–3.7 ppm). 13C^{13}\text{C} NMR for carbonyl groups (δ 170–175 ppm). 19F^{19}\text{F} NMR confirms difluoroethyl substitution (δ -120 to -130 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C9_9H13_{13}F2_2NO2_2; theoretical [M+H]+^+: 230.0896) .
    • Data Interpretation : Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres (argon/nitrogen) .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous media. Use desiccants and avoid prolonged exposure to humidity .
    • Mitigation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of azetidine-containing intermediates?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to induce stereoselectivity in azetidine ring formation .
  • Case Study : Racemic mixtures of azetidine derivatives can be resolved via enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) .

Q. What strategies optimize yield in multistep syntheses involving fluorinated azetidines?

  • Process Optimization :

  • Stepwise Purification : Employ flash chromatography after each step to remove unreacted fluorinating agents (e.g., DAST) .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic fluorination steps, reducing byproducts .
    • Yield Data : Pilot studies report 60–75% yields for fluorinated azetidines under optimized conditions .

Q. How does the 2,2-difluoroethyl group influence the compound’s pharmacokinetic properties in drug discovery?

  • Pharmacokinetic Insights :

  • Lipophilicity : The difluoroethyl group increases logP by ~0.5 units, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo (e.g., CYP450 inhibition studies) .
    • Applications : Used in protease inhibitors and kinase modulators due to improved bioavailability .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Techniques :

  • HPLC-MS : Use C18 columns (ACQUITY UPLC®) with ESI-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives) .
  • Headspace GC-MS : Detect volatile byproducts (e.g., acetic acid from ester hydrolysis) .
    • Thresholds : Follow ICH Q3A guidelines (impurities <0.1% for early-phase APIs) .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated azetidine derivatives?

  • Hazards :

  • Toxicity : Acute oral toxicity (LD50_{50} >500 mg/kg in rats); avoid ingestion/inhalation .
  • Flammability : Not classified as flammable, but decompose under heat to release toxic fumes (e.g., HF) .
    • Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and emergency eyewash stations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
Reactant of Route 2
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Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

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